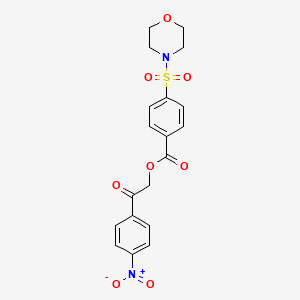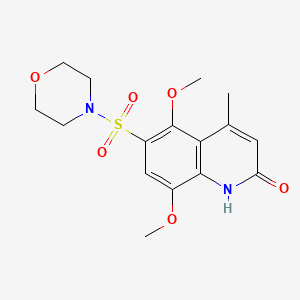![molecular formula C11H19N5O3 B11062226 N-[2-(diethylamino)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11062226.png)
N-[2-(diethylamino)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(diethylamino)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a synthetic compound that belongs to the class of acetamides It features a pyrazole ring substituted with a nitro group and an acetamide moiety linked to a diethylaminoethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Acetamide Formation: The nitrated pyrazole is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the acetamide intermediate.
Substitution with Diethylaminoethyl Group: Finally, the acetamide intermediate is reacted with diethylamine under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(diethylamino)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The diethylaminoethyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetamide moiety can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles (e.g., amines, thiols), solvents like dichloromethane or ethanol.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: N-[2-(diethylamino)ethyl]-2-(4-amino-1H-pyrazol-1-yl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
N-[2-(diethylamino)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system or exhibiting anti-inflammatory properties.
Materials Science: The compound can be explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions or cellular pathways.
Mechanism of Action
The mechanism of action of N-[2-(diethylamino)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
- N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide
- N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide
Uniqueness
N-[2-(diethylamino)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group and the diethylaminoethyl chain differentiates it from other acetamide derivatives, potentially leading to unique interactions with biological targets and distinct reactivity in chemical transformations.
Properties
Molecular Formula |
C11H19N5O3 |
|---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-(4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C11H19N5O3/c1-3-14(4-2)6-5-12-11(17)9-15-8-10(7-13-15)16(18)19/h7-8H,3-6,9H2,1-2H3,(H,12,17) |
InChI Key |
CJEVMVHJGDEOEF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)CN1C=C(C=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-dimethoxyphenyl)-N-[(2-methylquinolin-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11062145.png)
![ethyl [(5-{[(4Z)-4-(hydroxyimino)-2,5-dimethylpiperidin-1-yl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B11062151.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-({5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11062153.png)
![4,8-Dimethyl-1-[2-(pyridin-3-yl)piperidin-1-yl]non-7-en-2-yn-4-ol](/img/structure/B11062156.png)
![1,3,7-trimethyl-8-[4-methyl-2-(propan-2-yl)phenoxy]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11062166.png)

![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11062172.png)

![4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B11062210.png)
![N-(4-{2-hydroxy-3-[4-(piperidin-1-ylsulfonyl)piperazin-1-yl]propoxy}phenyl)acetamide](/img/structure/B11062218.png)
![2,4-Diamino-8,8-dimethyl-10-(naphthalen-1-yl)-5-(3-nitrophenyl)-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile](/img/structure/B11062233.png)

![1-(3-Chlorophenyl)-3-{4-[(4-fluorophenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11062243.png)
![N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenylacetamide](/img/structure/B11062248.png)
